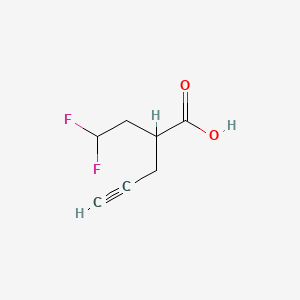![molecular formula C21H16BN3O2 B13456000 [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C21H16BN3O2 and a molecular weight of 353.18 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a triazine ring substituted with two phenyl groups. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid typically involves the reaction of 2-bromo-4,6-diphenyl-1,3,5-triazine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products
Oxidation: Phenols.
Reduction: Reduced triazine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: In the development of fluorescent probes and sensors.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and polymers.
作用机制
The mechanism of action of [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, enabling the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction .
相似化合物的比较
Similar Compounds
[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid: Similar structure but different substitution pattern.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the boronic acid group but has similar triazine and phenyl substitutions.
Uniqueness
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and applications in cross-coupling reactions compared to other triazine derivatives .
属性
分子式 |
C21H16BN3O2 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC 名称 |
[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14,26-27H |
InChI 键 |
IZYQYWHHPQRWFX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


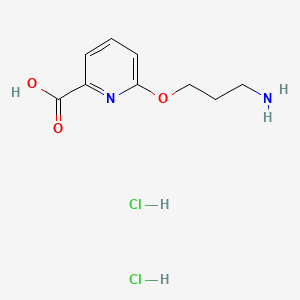
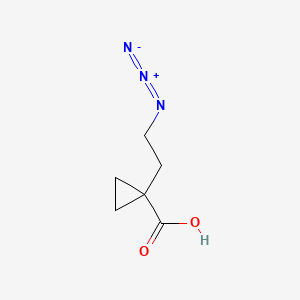
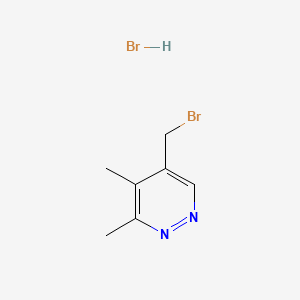
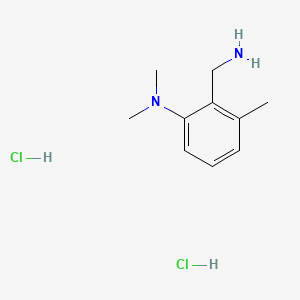
![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)
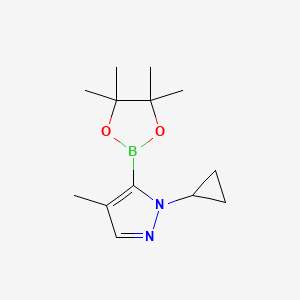
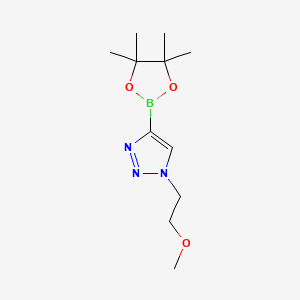
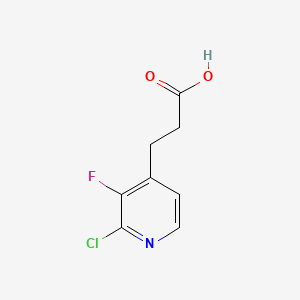
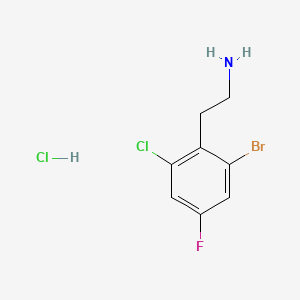
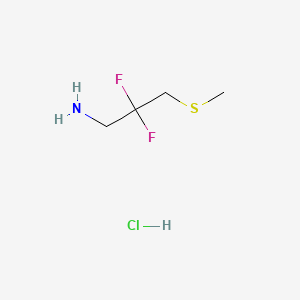
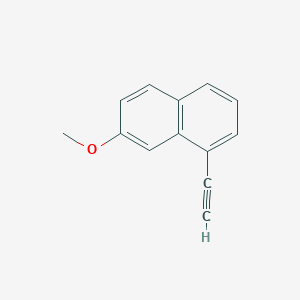
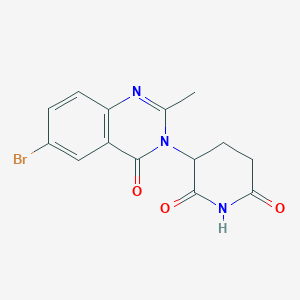
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
